molecular formula C11H15ClO3S B13614844 5-Phenoxypentane-1-sulfonyl chloride

5-Phenoxypentane-1-sulfonyl chloride

Cat. No.: B13614844
M. Wt: 262.75 g/mol
InChI Key: AQKXTNYHEALZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenoxypentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2Cl) attached to a phenoxypentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxypentane-1-sulfonyl chloride typically involves the reaction of phenoxypentane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:

[ \text{Phenoxypentane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes to enhance efficiency and safety. For example, a continuous flow protocol using disulfides and thiols with 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed . This method allows for precise control over reaction parameters and improves safety by avoiding thermal runaway.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used under basic conditions to form sulfonamides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonic Acids: Formed by oxidation.

    Sulfides: Formed by reduction.

Scientific Research Applications

5-Phenoxypentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenoxypentane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide bonds, which are crucial in many biological and chemical processes. The sulfonyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

    Phenylsulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different structural properties.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a smaller alkyl chain.

    Tosyl Chloride: A widely used sulfonyl chloride with a toluene group.

Uniqueness

5-Phenoxypentane-1-sulfonyl chloride is unique due to its specific phenoxypentane structure, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

5-phenoxypentane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c12-16(13,14)10-6-2-5-9-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

AQKXTNYHEALZFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.